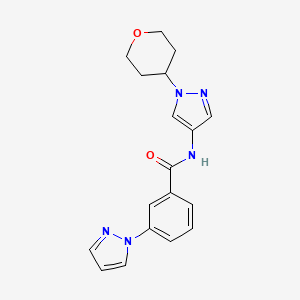

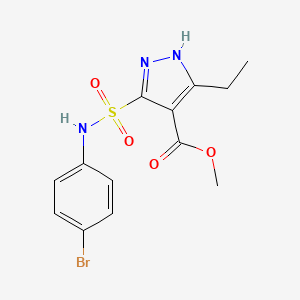

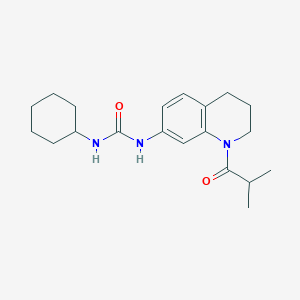

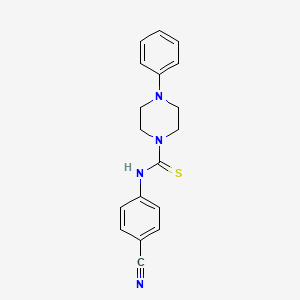

![molecular formula C24H21N3O B2359160 6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline CAS No. 637756-40-2](/img/structure/B2359160.png)

6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline” is a complex organic compound that belongs to the class of quinoxalines . Quinoxalines are products of the spontaneous condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds . They have been the subject of extensive research due to their wide range of physicochemical and biological activities .

Synthesis Analysis

The synthesis of quinoxalines has been intensively studied in the past, especially because of the diverse biological activities ascribed to many representatives of this class of compounds . A one-pot construction of indolo[2,3-b]quinoxalines has been developed through a Ru (II)-catalyzed ortho C–H functionalization of 2-arylquinoxalines with sulfonyl azides and further oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone . This double C–N bond formation strategy provides a new efficient route for the preparation of a series of biologically relevant 6H-indolo[2,3-b]quinoxaline derivatives .Molecular Structure Analysis

The molecular structure of “6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline” can be found in the PubChem database . The compound has a complex structure with multiple rings, including a quinoxaline ring. The structure of quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

Quinoxalines undergo a variety of chemical reactions. The review article by Mamedov provides a comprehensive account of the diverse synthetic routes to access quinoxaline as well as approaches for structural diversifications .Scientific Research Applications

Bioactive Molecule Development

Quinoxaline derivatives have been extensively utilized in the design and development of various bioactive molecules. The compound can potentially be modified to target specific receptors or biological pathways, contributing to the discovery of new therapeutic agents .

Dye and Fluorescent Material Synthesis

Due to their structural properties, quinoxalines are ideal candidates for creating dyes and fluorescent materials. Their ability to absorb and emit light at different wavelengths makes them suitable for applications in bioimaging and diagnostics .

Electroluminescent Material Production

The electroluminescent properties of quinoxalines make them valuable for creating materials that emit light in response to an electric current. This application is particularly relevant in the development of new display technologies .

Organic Sensitizers for Solar Cells

Quinoxaline derivatives can act as organic sensitizers in solar cells. Their role is to enhance the absorption of light and facilitate the conversion of solar energy into electricity, improving the efficiency of photovoltaic devices .

Polymeric Optoelectronic Materials

The integration of quinoxaline derivatives into polymeric materials can lead to the development of advanced optoelectronic devices. These materials have applications in the fields of telecommunications, information storage, and energy conversion .

Pharmacological Applications

Quinoxaline compounds exhibit a wide range of pharmacological activities. They have been studied for their potential use as antimicrobial, anticonvulsant, antituberculosis, antimalarial, anti-leishmanial, anti-HIV, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinson’s agents, and 5HT3 receptor antagonists .

Future Directions

Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Future research may focus on developing newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups . This could pave the way for the development of new drugs and other applications.

Mechanism of Action

Target of Action

The primary targets of 6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline are likely to be kinase enzymes . Kinases play a crucial role in cellular signaling pathways, regulating various cellular activities such as cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline interacts with its kinase targets by binding to the catalytic domain of the kinase . This interaction inhibits the kinase’s activity, leading to changes in the cellular signaling pathways that the kinase is involved in .

Biochemical Pathways

The inhibition of kinase activity by 6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline affects various biochemical pathways. These include pathways involved in cell growth and differentiation, metabolism, and apoptosis . The downstream effects of these changes can vary depending on the specific kinase target and the cellular context.

Result of Action

The molecular and cellular effects of 6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline’s action depend on the specific kinase targets and the cellular context. Given its mode of action, the compound could potentially inhibit cell growth and induce apoptosis in certain cell types .

properties

IUPAC Name |

6-[(2-propan-2-yloxyphenyl)methyl]indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O/c1-16(2)28-22-14-8-3-9-17(22)15-27-21-13-7-4-10-18(21)23-24(27)26-20-12-6-5-11-19(20)25-23/h3-14,16H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRWCPHGMMCNQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Cyclohexyl-3-(2-methoxyphenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxothiomorpholine-2-carboxamide](/img/structure/B2359082.png)

![N-(2,4-dimethylphenyl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2359083.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2359084.png)

![N-(4-[(2,4-Dichlorobenzyl)sulfanyl]phenyl)-2-(4-phenylpiperazino)acetamide](/img/structure/B2359087.png)

![N-[2-(1-benzofuran-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2359089.png)

![ethyl 6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2359091.png)

![6-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2359098.png)

![2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2359099.png)

![2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2359100.png)